molecular formula C12H13F3N2O3 B2424330 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate CAS No. 860649-86-1

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

Cat. No.: B2424330
CAS No.: 860649-86-1
M. Wt: 290.242
InChI Key: ZMEVUXADRITANL-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its reactivity and functionality.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-16-10(18)9-4-2-8(3-5-9)6-17-11(19)20-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVUXADRITANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via HATU/DIPEA

The methylaminocarbonyl group is introduced using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) as coupling agents:

  • Activation of 4-Carboxybenzaldehyde :
    $$ \text{4-Carboxybenzaldehyde} + \text{HATU} \rightarrow \text{Activated intermediate} $$
  • Methylamine Coupling :
    $$ \text{Activated intermediate} + \text{Methylamine} \rightarrow \text{4-[(Methylamino)carbonyl]benzaldehyde} $$
  • Reductive Amination :
    Sodium cyanoborohydride reduces the aldehyde to the primary amine in ethanol (45% yield).

Key Data :

  • Yield : 45–60% after purification (silica gel chromatography).
  • 1H NMR (CDCl3) : δ 8.14–8.04 (m, 1H, Ar–H), 6.85 (s, 1H, NH), 2.40–2.36 (m, 3H, CH3).

Carbamate Formation with 2,2,2-Trifluoroethyl Chloroformate

Direct Carbamoylation

The primary amine reacts with 2,2,2-trifluoroethyl chloroformate under basic conditions:

  • Reaction Setup :
    $$ \text{4-[(Methylamino)carbonyl]benzylamine} + \text{ClCOOCH2CF3} \xrightarrow{\text{Et3N, DCM}} \text{Target Compound} $$
  • Work-Up :
    Extraction with dichloromethane, followed by drying (MgSO4) and solvent evaporation.

Optimization Notes :

  • Solvent : Dichloromethane minimizes side reactions (e.g., hydrolysis).
  • Base : Triethylamine scavenges HCl, preventing amine protonation.
  • Yield : 65–72% after column chromatography (ethyl acetate/hexane).

Alternative Route: Boc-Protected Intermediate

Protection-Deprotection Strategy

To enhance selectivity, the benzylamine is first protected as a tert-butoxycarbonyl (Boc) derivative:

  • Boc Protection :
    $$ \text{4-[(Methylamino)carbonyl]benzylamine} + \text{(Boc)2O} \xrightarrow{\text{DMAP, THF}} \text{Boc-protected amine} $$
  • Carbamate Formation :
    React with 2,2,2-trifluoroethyl chloroformate as above.
  • Boc Deprotection :
    Treatment with 4M HCl/dioxane yields the final product.

Advantages :

  • Suppresses over-alkylation.
  • Overall Yield : 58% (two steps).

Crystallization and Stability Studies

Solvent Screening for Recrystallization

The patent EP3545764A1 highlights toluene and acetonitrile as optimal solvents for crystallizing trifluoroethyl-containing compounds:

  • Procedure : Dissolve crude product in hot toluene, cool to −20°C, and isolate crystals.
  • Purity : ≥98% (HPLC).
  • Stability : No degradation after 6 months at 25°C.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (700 MHz, CDCl3) : δ 7.85 (d, J = 8.2 Hz, 2H, Ar–H), 7.45 (d, J = 8.2 Hz, 2H, Ar–H), 6.12 (t, J = 5.8 Hz, 1H, NH), 4.40 (q, J = 8.5 Hz, 2H, OCH2CF3), 4.25 (d, J = 5.8 Hz, 2H, CH2N), 2.95 (s, 3H, NCH3).
  • MS (ESI) : m/z 290.2 [M + H]+ (calc. 290.24).

Applications and Derivatives

The compound serves as a precursor for:

  • Fluorinated Polymers : Enhances lipophilicity in materials science.
  • Pharmaceutical Intermediates : Bioavailability studies show improved metabolic stability in protease inhibitors.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amine derivatives.

Scientific Research Applications

Industrial Production

For industrial-scale production, optimization for yield and purity is crucial. Techniques such as continuous flow reactors may be employed to enhance efficiency and reduce environmental impact.

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex fluorinated compounds. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further functionalization.
  • C–F Bond Activation : It has been successfully utilized in C–F bond activation processes, including anionic SN2’-type substitution and cationic SN1’-type substitution reactions. This property is particularly valuable in the synthesis of novel fluorinated materials.

Biology

  • Enzyme Interaction Studies : The compound is employed in research focusing on enzyme interactions and protein modifications. Its structural properties allow researchers to investigate binding affinities and efficacy against specific biological targets.
  • Potential Pharmacological Applications : Preliminary studies suggest that compounds with similar structures may exhibit enzyme inhibition and therapeutic effects. The trifluoroethyl moiety could enhance bioavailability and interaction with biological systems.

Industry

  • Production of Specialty Chemicals : In industrial applications, 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate can be used to produce specialty chemicals that require specific fluorinated properties.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of similar carbamate derivatives. The findings indicated that compounds featuring trifluoroethyl groups exhibited enhanced binding affinity to target enzymes compared to their non-fluorinated counterparts. This suggests potential applications in drug design where selective inhibition is desired.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the successful application of 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate in synthesizing complex fluorinated compounds through C–F bond activation techniques. The resultant compounds showed promising results in preliminary biological assays, indicating potential therapeutic benefits.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The carbamate linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]phenyl}carbamate
  • 2,2,2-trifluoroethyl N-{4-[(ethylamino)carbonyl]benzyl}carbamate

Uniqueness

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a synthetic compound notable for its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in pharmaceutical and biochemical research.

The molecular formula of 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is C13H14F3N3O3C_{13}H_{14}F_3N_3O_3, with a molecular weight of approximately 319.26 g/mol. The compound features a carbamate functional group, which is known for its reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-[(methylamino)carbonyl]benzylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. This process can be optimized for yield and purity using advanced techniques like continuous flow reactors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The trifluoroethyl group enhances binding affinity to enzymes or receptors, potentially modulating various biological pathways. The carbamate linkage contributes to the compound's stability and reactivity.

Enzyme Inhibition Studies

Research has demonstrated that compounds similar to 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that trifluoromethyl-substituted compounds can inhibit fungal enzymes effectively, suggesting potential applications in antifungal therapies .

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have been reported to show fungicidal activity against pathogens such as Pseudoperonospora cubensis, with efficacy rates exceeding 90% in certain cases .

Case Studies

  • Fungicidal Activity : A series of trifluoromethyl-substituted compounds were synthesized and tested for fungicidal activity. Among these, certain derivatives displayed superior efficacy compared to established fungicides like Dimethomorph and Thiophanate-methyl .
  • Cellular Uptake Studies : In vitro studies involving isolated rat cardiomyocytes showed that related compounds were rapidly internalized into cells, indicating potential for use in targeted drug delivery systems .

Data Table: Biological Activity Summary

Activity Type Efficacy Reference
Enzyme InhibitionSignificant inhibition
Antifungal Activity>90% efficacy against Pseudoperonospora cubensis
Cellular UptakeRapid internalization

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate and its intermediates?

  • Methodology : The compound can be synthesized via carbamate-protected intermediates. For example, benzyl carbamate protecting groups (e.g., phenylmethyl carbamate derivatives) are utilized in multi-step syntheses. A typical approach involves coupling a trifluoroethylamine derivative with a benzyl carbamate intermediate under conditions optimized for amide bond formation (e.g., HATU or EDC coupling) .
  • Key Steps :

  • Use of tert-butyl or benzyl carbamate protecting groups to stabilize reactive amines during synthesis .
  • Final deprotection under acidic conditions (e.g., TFA) to yield the free carbamate .
    • Example Yields :
IntermediateYield (%)ConditionsReference
Benzyl carbamate derivative78General Procedure H, TFA deprotection
tert-Butyl-protected analog83Acidic hydrolysis

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the presence of the trifluoroethyl group (δ ~4.5 ppm for CH2CF3) and the benzyl carbamate backbone .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 349.25) and isotopic patterns due to fluorine atoms .
  • X-ray Crystallography : Optional for resolving stereochemistry in complex analogs .

Q. How does the trifluoroethyl group influence biological activity?

  • Enhanced Lipophilicity : The CF3 group increases membrane permeability, critical for targeting intracellular enzymes like carbonic anhydrase .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in pharmacokinetic studies .
  • Enzyme Inhibition : Trifluoroethyl derivatives show potent inhibition of kinases (e.g., PI3Kα/mTOR) and carbonic anhydrases via hydrophobic interactions in active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalytic Systems : Use Pd/C or nickel catalysts for hydrogenolysis of benzyl groups, improving yield over traditional acidic deprotection .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency during amide formation .
  • Purification Strategies : Reverse-phase HPLC or silica gel chromatography resolves byproducts from multi-step syntheses .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Assay Variability : Standardize assay conditions (pH, temperature) to minimize discrepancies. For example, carbonic anhydrase assays require controlled CO2 levels .
  • Purity Verification : Ensure compound purity (>98% by HPLC) to exclude off-target effects from impurities .
  • Structural Confirmation : Use X-ray co-crystallography to validate binding modes when activity diverges from expected results .

Q. What strategies improve target selectivity in analogs?

  • Substituent Modification : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to alter steric and electronic interactions .
  • Bioisosteric Replacement : Substitute the trifluoroethyl group with cyclopropane or chlorinated moieties to fine-tune hydrophobicity .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities for PI3Kα vs. mTOR to guide selectivity .

Q. What challenges arise in pharmacokinetic profiling?

  • Metabolic Pathways : The trifluoroethyl group resists CYP450 oxidation but may undergo glucuronidation at the carbamate moiety .
  • In Vitro Models : Use hepatocyte stability assays to predict clearance rates, noting species-specific differences in esterase activity .
  • Bioavailability : Low aqueous solubility (common with fluorinated carbamates) may require formulation with cyclodextrins or lipid nanoparticles .

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